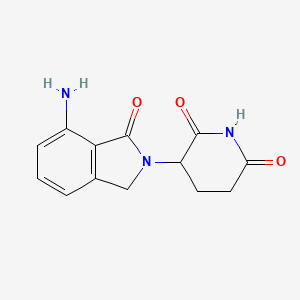
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan carboxylic acids. It is characterized by the presence of a furan ring substituted with a 3-chloro-5-fluorophenyl group and a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluoroaniline and furan-2-carboxylic acid.
Coupling Reaction: The key step involves a coupling reaction between 3-chloro-5-fluoroaniline and furan-2-carboxylic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 5-(3-chloro-5-fluorophenyl)furan-2-methanol.
Substitution: Various substituted phenyl furan carboxylic acids depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of furan derivatives with biological macromolecules.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The furan ring provides a planar structure that facilitates interactions with aromatic residues in the target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(3-Fluorophenyl)furan-2-carboxylic acid
- 5-(3-Chlorophenyl)furan-2-carboxylic acid
- 5-(3-Bromophenyl)furan-2-carboxylic acid
Uniqueness
5-(3-chloro-5-fluorophenyl)furan-2-carboxylic acid is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution pattern enhances its chemical reactivity and binding affinity compared to similar compounds with only one halogen substituent .
Propriétés
Numéro CAS |
1547309-65-8 |
|---|---|
Formule moléculaire |
C11H6ClFO3 |
Poids moléculaire |
240.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



